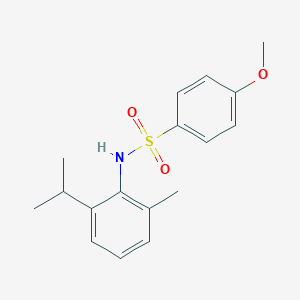![molecular formula C19H12N2O5 B5702671 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MNBDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNBDQ belongs to the family of isoquinoline-1,3-diones, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the activation of the intrinsic apoptotic pathway. This compound induces the release of cytochrome c from mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Inhibition of this pathway leads to decreased cell survival and increased apoptosis. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Inhibition of this pathway leads to decreased inflammation and decreased cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease cell viability and induce apoptosis in cancer cells. This compound has also been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been found to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and high yield. This compound can be easily modified to generate analogs with improved properties. This compound has also been extensively studied for its potential anti-cancer properties, making it a suitable compound for further studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo studies. This compound also has poor stability in biological fluids, which can limit its use in pharmacokinetic studies.
将来の方向性
There are several future directions for the study of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to optimize the synthesis of this compound to improve its solubility and stability in biological fluids. Another direction is to generate analogs of this compound with improved properties, such as increased potency and selectivity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models, to evaluate its potential as a therapeutic agent. Finally, another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer agents, to enhance its therapeutic efficacy.
合成法
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzaldehyde with 2-nitrobenzaldehyde, followed by cyclization with malononitrile and subsequent oxidation with potassium permanganate. The final product is obtained through acid hydrolysis and recrystallization. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for further studies.
科学的研究の応用
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential anti-cancer properties. It has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2-(2-methoxyphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-26-16-8-3-2-7-15(16)20-18(22)13-6-4-5-11-9-12(21(24)25)10-14(17(11)13)19(20)23/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWWLUXKDKDCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)


![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)
